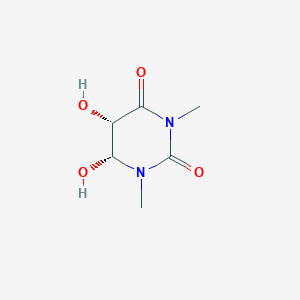
2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-1,3-dimethyl-, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-1,3-dimethyl-, cis- is a chemical compound belonging to the pyrimidinedione family. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-1,3-dimethyl-, cis- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Urea Derivatives: Using urea derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Oxidative Cyclization: Employing oxidizing agents to facilitate the formation of the pyrimidinedione ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various substituents into the pyrimidinedione ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound would involve its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies would be required to elucidate the exact mechanisms.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-: A simpler analog with similar core structure.
2,4(1H,3H)-Pyrimidinedione, 5,6-dihydroxy-: A hydroxylated derivative with different functional groups.
Uniqueness
The unique combination of functional groups in 2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-1,3-dimethyl-, cis- imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
64629-89-6 |
|---|---|
分子式 |
C6H10N2O4 |
分子量 |
174.15 g/mol |
IUPAC名 |
(5S,6R)-5,6-dihydroxy-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H10N2O4/c1-7-4(10)3(9)5(11)8(2)6(7)12/h3-4,9-10H,1-2H3/t3-,4+/m0/s1 |
InChIキー |
VGEBBIXKWHUXNG-IUYQGCFVSA-N |
異性体SMILES |
CN1[C@@H]([C@@H](C(=O)N(C1=O)C)O)O |
正規SMILES |
CN1C(C(C(=O)N(C1=O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





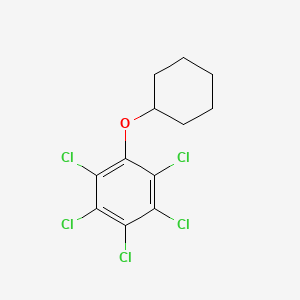
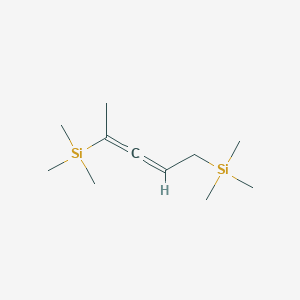
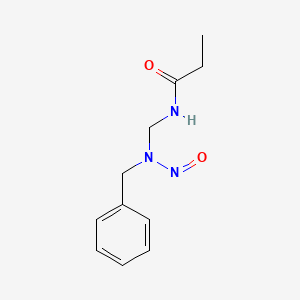
![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
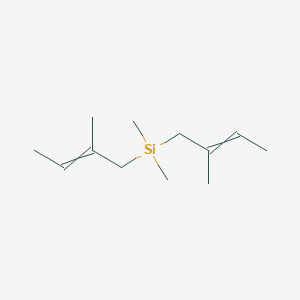
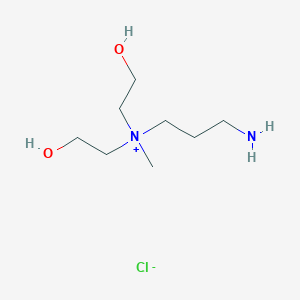
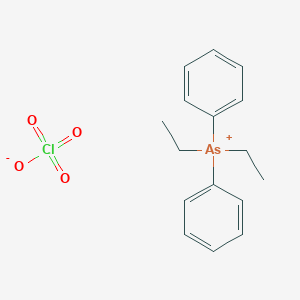



![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)
